An In-depth Technical Guide to the Physicochemical Properties of Goniodiol
An In-depth Technical Guide to the Physicochemical Properties of Goniodiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Goniodiol, a naturally occurring styryl-lactone with significant cytotoxic potential. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.
Core Physicochemical Properties
Goniodiol is a bioactive secondary metabolite isolated from plants of the Goniothalamus genus. Its fundamental physicochemical characteristics are crucial for its handling, formulation, and mechanism of action studies. While some experimental data is available, certain properties are yet to be fully reported in the literature.
Data Summary
The quantitative physicochemical data for Goniodiol are summarized in the table below. This information has been compiled from database entries and findings from primary research literature.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | PubChem[1] |
| Molecular Formula | C₁₃H₁₄O₄ | PubChem[1] |
| Molecular Weight | 234.25 g/mol | PubChem[1] |
| CAS Number | 96422-52-5 | PubChem[1] |
| Appearance | White amorphous powder | (Inferred from isolation reports) |
| Melting Point | Not explicitly reported | N/A |
| Solubility | Not quantitatively reported | N/A |
| Mass Spectrometry | ESI-MS: m/z 257.0789 [M+Na]⁺ | Lê, T. T. H. (2024)[2][3] |
| Computed XLogP3-AA | 1.0 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Spectral Data
The structural elucidation of Goniodiol was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy[2][3]. The detailed 1D and 2D NMR data are presented below.
Table 1: ¹H-NMR Spectral Data of Goniodiol (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.51 | m | |
| 3 | 2.21 | m | |
| 4 | 6.09 | ddd | 9.5, 5.0, 2.0 |
| 5 | 6.94 | dt | 9.5, 4.0 |
| 6 | 4.60 | m | |
| 7 | 4.10 | d | 6.5 |
| 8 | 4.81 | d | 6.5 |
| 2', 6' | 7.39 | d | 7.0 |
| 3', 5' | 7.37 | t | 7.0 |
| 4' | 7.32 | t | 7.0 |
Source: Lê, T. T. H. (2024)[2][3]
Table 2: ¹³C-NMR Spectral Data of Goniodiol (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 164.2 |
| 3 | 29.5 |
| 4 | 21.0 |
| 5 | 122.1 |
| 6 | 145.1 |
| 7 | 78.4 |
| 8 | 75.6 |
| 1' | 73.1 |
| 2', 6' | 140.2 |
| 3', 5' | 126.7 |
| 4' | 128.6 |
Source: Lê, T. T. H. (2024)[2][3]
Experimental Protocols
This section details the methodologies employed for the isolation and characterization of Goniodiol, providing a framework for the replication of these findings.
Isolation and Purification of Goniodiol
Goniodiol has been successfully isolated from the leaves of Goniothalamus donnaiensis. The general workflow for its extraction and purification is as follows:
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Sample Collection and Preparation : Leaves of G. donnaiensis were collected, dried, and powdered.
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Extraction : The powdered plant material was macerated with methanol at room temperature. The resulting extract was filtered and concentrated under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning : The crude extract was suspended in distilled water and successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.
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Column Chromatography : The chloroform fraction, which contains Goniodiol, was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and acetone, with increasing polarity.
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Fraction Collection and Analysis : Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound were combined.
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Final Purification : The combined fractions were further purified using preparative TLC or additional column chromatography steps to yield pure Goniodiol as a white amorphous powder.
Spectroscopic Analysis
The structural identity and purity of the isolated Goniodiol were confirmed using standard spectroscopic techniques.
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) was performed to determine the molecular weight and formula. Samples were dissolved in methanol and analyzed to obtain high-resolution mass data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR (DEPT, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Standard pulse programs were utilized for all acquisitions.
Melting Point Determination
While the exact melting point of Goniodiol is not reported, the standard protocol for its determination would involve the following steps:
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Sample Preparation : A small amount of the dried, powdered pure compound is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation : The capillary tube is placed in a calibrated melting point apparatus.
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Measurement : The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
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Data Recording : The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
Biological Activity and Potential Signaling Pathway
Styryl-lactones, including Goniodiol, are well-documented for their potent cytotoxic effects against a variety of cancer cell lines[4][5]. Goniodiol has demonstrated significant and selective cytotoxicity against human lung tumor cells (A-549)[6]. A substantial body of evidence suggests that the primary mechanism underlying the antiproliferative activity of this class of compounds is the induction of apoptosis[4][5].
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases.
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Intrinsic Pathway : This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This causes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.
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Extrinsic Pathway : This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8.
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Execution Phase : Both initiator caspases (caspase-8 and caspase-9) activate the executioner caspases, primarily caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
While the specific molecular targets of Goniodiol within the apoptotic cascade have not yet been fully elucidated, the diagram below illustrates the general intrinsic pathway, which is a common mechanism for natural product-induced apoptosis in cancer cells.
References
- 1. thinksrs.com [thinksrs.com]
- 2. Extraction and isolation of compounds from chloroform extract of Goniothalamus donnaiensis leaves, Annonaceae | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 3. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 4. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two new styryl lactones, 9-deoxygoniopypyrone and 7-epi-goniofufurone, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]
